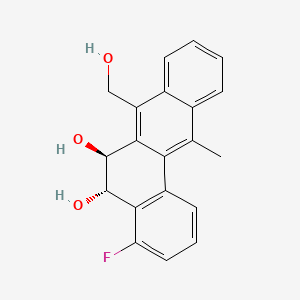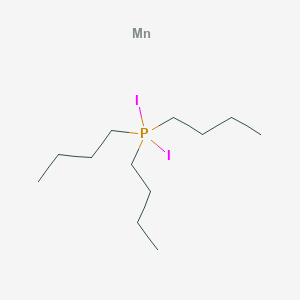
Manganese;tributyl(diiodo)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese;tributyl(diiodo)-lambda5-phosphane is a chemical compound with the molecular formula C12H27I2MnP It is a coordination complex where manganese is bonded to tributyl(diiodo)-lambda5-phosphane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese;tributyl(diiodo)-lambda5-phosphane typically involves the reaction of manganese salts with tributylphosphane and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Mn} + \text{P(C}_4\text{H}_9\text{)}_3 + \text{I}_2 \rightarrow \text{Mn(P(C}_4\text{H}_9\text{)}_3\text{I}_2} ]
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese;tributyl(diiodo)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: The iodide ligands can be substituted with other ligands such as chloride or bromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while substitution reactions may produce manganese;tributyl(dichloro)-lambda5-phosphane or manganese;tributyl(dibromo)-lambda5-phosphane.
Applications De Recherche Scientifique
Manganese;tributyl(diiodo)-lambda5-phosphane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of manganese;tributyl(diiodo)-lambda5-phosphane involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations through its catalytic activity. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Manganese;tributyl(dichloro)-lambda5-phosphane
- Manganese;tributyl(dibromo)-lambda5-phosphane
- Manganese;tributyl(difluoro)-lambda5-phosphane
Uniqueness
Manganese;tributyl(diiodo)-lambda5-phosphane is unique due to the presence of iodide ligands, which impart distinct chemical properties compared to its chloro, bromo, and fluoro counterparts. The iodide ligands can influence the reactivity, stability, and catalytic activity of the compound, making it suitable for specific applications where other halide ligands may not be as effective.
Propriétés
Numéro CAS |
82307-32-2 |
|---|---|
Formule moléculaire |
C12H27I2MnP |
Poids moléculaire |
511.06 g/mol |
Nom IUPAC |
manganese;tributyl(diiodo)-λ5-phosphane |
InChI |
InChI=1S/C12H27I2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
Clé InChI |
VLNZPRYVJNMFEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)(CCCC)(I)I.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
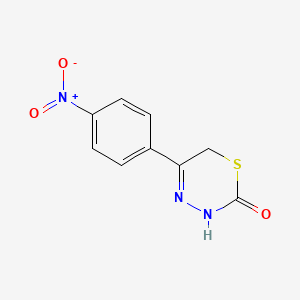

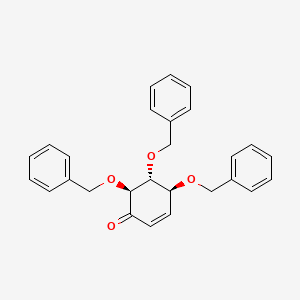
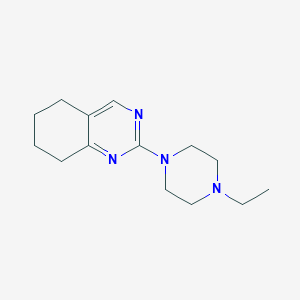
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
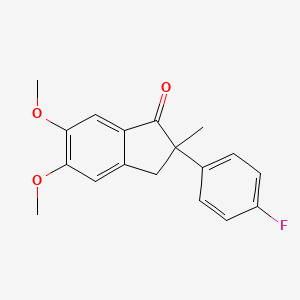
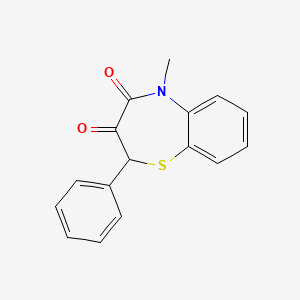
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
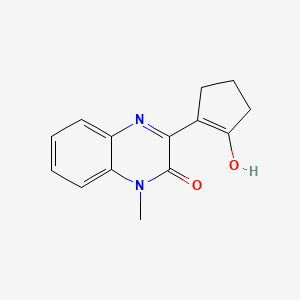

![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
